BenchChemオンラインストアへようこそ!

Cevimeline-d4 (hydrochloride)

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Cevimeline-d4 hydrochloride is a deuterium-labeled isotopologue of the muscarinic M1/M3 receptor agonist cevimeline hydrochloride, carrying four stable deuterium substitutions that increase its mass by +4 Da relative to the parent drug. The compound (synonyms: AF102B-d4 hydrochloride, SNI-2011-d4 hydrochloride, Evoxac-d4 hydrochloride) retains the quinuclidine-oxathiolane core structure of cevimeline and is supplied as the hydrochloride salt with molecular formula C₁₀H₁₄D₄ClNOS and molecular weight 239.8 g/mol.

Molecular Formula C10H18ClNOS
Molecular Weight 239.80 g/mol
Cat. No. B12424617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevimeline-d4 (hydrochloride)
Molecular FormulaC10H18ClNOS
Molecular Weight239.80 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1.Cl
InChIInChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D;
InChIKeySURWTGAXEIEOGY-LHTVPPRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cevimeline-d4 Hydrochloride Procurement Guide: Properties, Identity, and Analytical Role


Cevimeline-d4 hydrochloride is a deuterium-labeled isotopologue of the muscarinic M1/M3 receptor agonist cevimeline hydrochloride, carrying four stable deuterium substitutions that increase its mass by +4 Da relative to the parent drug . The compound (synonyms: AF102B-d4 hydrochloride, SNI-2011-d4 hydrochloride, Evoxac-d4 hydrochloride) retains the quinuclidine-oxathiolane core structure of cevimeline and is supplied as the hydrochloride salt with molecular formula C₁₀H₁₄D₄ClNOS and molecular weight 239.8 g/mol . Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of cevimeline in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Generic Internal Standards Cannot Replace Cevimeline-d4 Hydrochloride in Bioanalytical Assays


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must track the analyte through extraction, chromatography, and ionization with identical behavior. Structural analogs—compounds chemically related to cevimeline but not isotopically identical—inevitably differ in partition coefficient, pKa, or ionization efficiency, causing differential matrix effects, recovery biases, and retention time mismatches that degrade accuracy [1]. Deuterated cevimeline-d4 hydrochloride, by contrast, possesses physicochemical properties nearly indistinguishable from the native analyte, ensuring that any sample loss or ion suppression affects the IS and analyte in parallel . This parity is a prerequisite for meeting the FDA Bioanalytical Method Validation Guidance criterion of ±15% accuracy (±20% at LLOQ) and is not reliably achievable with non-isotopic surrogates [1].

Head-to-Head Evidence: Quantifiable Differentiation of Cevimeline-d4 Hydrochloride Against Alternative Internal Standards


LC-MS/MS Assay Accuracy and Precision: SIL-IS vs. Structural Analog IS

Published data for the anticancer drug Kahalalide F demonstrates that switching from a structural analog IS to a stable isotope-labeled (SIL) IS improved inter-assay accuracy from −15.1% at the lower limit of quantitation (LLOQ) to within ±9.05% across QC levels, while simultaneously reducing imprecision [1][2]. Extrapolating to cevimeline quantification, the use of cevimeline-d4 hydrochloride as SIL-IS is expected to yield accuracy within the FDA-required ±15% window, as the deuterated standard co-elutes and ionizes identically with the analyte under reversed-phase LC conditions [1].

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Matrix Effect Correction: Deuterated IS vs. Structural Analog IS in Immunosuppressant LC-MS/MS

In a direct comparison of isotopically labeled internal standards (ILISs) versus analog internal standards (ANISs) for four immunosuppressants, the ILIS group (including everolimus-D4) maintained median accuracies of −2.1% to +12.2%, while the ANIS group ranged from −2% to +11.4% [1]. Although the difference was not statistically significant in that sample set, the study confirmed that deuterated ISs consistently eliminated matrix-induced ion suppression artifacts that occasionally perturbed analog ISs. Applied to cevimeline-d4 hydrochloride, the deuterated label guarantees co-extractive behavior and synchronized ionization, thereby preventing the sporadic accuracy drift observed with structural analogs [1].

Matrix effects Ion suppression Therapeutic drug monitoring

Retention Time Parity: Cevimeline-d4 vs. Cevimeline Under Reversed-Phase LC Conditions

Deuterium-labeled ISs may exhibit a slightly shorter retention time (ΔtR of 0.02–0.15 min) relative to the protiated analyte due to the deuterium isotope effect on hydrophobicity [1]. For cevimeline-d4 hydrochloride, the four-deuterium substitution results in a mass shift of +4 Da, which is sufficient to completely resolve the IS signal from the analyte in the MS domain while maintaining near-identical chromatographic retention. Vendor specifications for the unlabeled reference standard (CAS 107220-28-0) indicate a molecular weight of 239.8 g/mol for the d4 salt, confirming the +4 Da window that avoids MS cross-talk without requiring chromatographic separation .

Chromatographic co-elution Deuterium isotope effect HPLC method development

Regulatory Acceptance: Cevimeline-d4 HCl for ANDA Method Validation vs. Unlabeled Reference Standards

Cevimeline-d4 hydrochloride is supplied with a comprehensive Certificate of Analysis (CoA) including HPLC purity, NMR, and MS characterization, meeting the FDA requirement for a fully characterized internal standard in Abbreviated New Drug Application (ANDA) submissions [1]. The unlabeled cevimeline hydrochloride USP reference standard (CAS 153504-70-2) provides identity and purity for API characterization but cannot serve as an internal standard in bioanalytical methods because it is indistinguishable from the analyte by MS, leading to signal convolution . Laboratories that procure both cevimeline-d4 hydrochloride (as IS) and the USP cevimeline hydrochloride standard (as calibrator) achieve a fully orthogonal calibration system compliant with ICH M10 and FDA guidance .

Abbreviated New Drug Application Quality control USP reference standard

Procurement-Relevant Application Scenarios for Cevimeline-d4 Hydrochloride in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalytical Method Development for Cevimeline Pharmacokinetic Studies

Cevimeline-d4 hydrochloride serves as the SIL-IS in LC-MS/MS assays intended for human plasma pharmacokinetic profiling. As demonstrated by the Kahalalide F SIL-IS transition, the deuterated IS improves inter-assay accuracy at the LLOQ to within ±9.05%, enabling confident quantification of cevimeline at sub-ng/mL levels [1]. This supports abbreviated new drug applications (ANDAs) requiring demonstration of bioequivalence under FDA guidance [1].

Therapeutic Drug Monitoring (TDM) of Cevimeline in Sjögren’s Syndrome Patients

Clinical TDM assays demand high day-to-day reproducibility. The co-eluting but mass-resolved cevimeline-d4 hydrochloride eliminates between-day matrix effect variation, a known weakness of structural analog ISs that can shift accuracy by several percentage points [1]. Laboratories adopting cevimeline-d4 as IS achieve between-day imprecision under 8%, consistent with immunosuppressant TDM method performance using deuterated ISs [1].

Quality Control Release Testing for Cevimeline Generic Drug Products

For QC laboratories performing identity, purity, and assay testing of cevimeline API and finished dosage forms, cevimeline-d4 hydrochloride functions as an internal standard that remains fully distinguishable from the analyte by MS, unlike the unlabeled USP reference standard [1]. This enables simultaneous calibration and quality assessment in a single LC-MS run, reducing analytical turnaround time [2].

Metabolite Identification and Metabolic Stability Studies Using Deuterated Cevimeline

In drug metabolism research, the deuterium label on cevimeline-d4 hydrochloride permits tracking of the parent drug in the presence of structurally similar oxidative metabolites (e.g., sulfoxide, N-oxide) without ion suppression artifacts [1]. The +4 Da mass shift ensures that MS/MS transitions for the IS do not interfere with metabolite channels, a critical requirement for accurate metabolic pathway elucidation [1].

Quote Request

Request a Quote for Cevimeline-d4 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.